Sartortuosterol A
Overview
Description
3,6,9-Trihydroxyergostan-25-yl acetate is a chemical compound . It has a molecular formula of C30H52O5 . The average mass of this compound is 492.731 Da and the monoisotopic mass is 492.381470 Da .
Molecular Structure Analysis
The molecular structure of 3,6,9-Trihydroxyergostan-25-yl acetate is complex, as indicated by its molecular formula C30H52O5 . It’s a large molecule with multiple functional groups, including three hydroxyl groups and an acetate group .Scientific Research Applications
Synthesis Techniques and Chemical Analysis
- Experiments have been conducted to develop regioselective hydroxylation techniques for compounds similar to 3,6,9-Trihydroxyergostan-25-yl acetate. These studies aimed at enhancing the reactivity and regioselectivity for the synthesis of naturally occurring oxysterols (Ogawa et al., 2009).
- Research on marine fungi, specifically Trichoderma atroviride, has led to the isolation of new compounds, demonstrating the potential of natural sources in synthesizing complex molecules related to 3,6,9-Trihydroxyergostan-25-yl acetate (Sun et al., 2009).
Structural Elucidation and Isolation Techniques
- Studies have isolated new polyhydroxysterols from the soft coral Sarcophyton subviride, revealing the diversity and complexity of naturally occurring sterols similar to 3,6,9-Trihydroxyergostan-25-yl acetate. These findings emphasize the role of marine organisms in the discovery of new steroidal structures (Raju et al., 1992).
- Research involving Delphinium species has led to the isolation of C19-diterpenoid alkaloids, contributing to the understanding of steroidal structures and providing insights into the synthesis of similar compounds (Li & Chen, 2010; Wang et al., 2011).
Potential Biological Activities and Applications
- Investigations into the soft coral Sinularia sp. have resulted in the discovery of polyoxygenated sterols, highlighting the biological activities of such compounds and their potential applications in various fields (Li et al., 2012).
Properties
IUPAC Name |
[2,3-dimethyl-6-(3,6,9-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)heptan-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O5/c1-18(8-9-19(2)27(4,5)35-20(3)31)22-10-11-23-24-17-26(33)25-16-21(32)12-13-29(25,7)30(24,34)15-14-28(22,23)6/h18-19,21-26,32-34H,8-17H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQPGHFKCMJXKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)C(C)(C)OC(=O)C)C1CCC2C1(CCC3(C2CC(C4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20911588 | |
Record name | 3,6,9-Trihydroxyergostan-25-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20911588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110325-83-2 | |
Record name | (+)-Sartortuosterol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110325832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9-Trihydroxyergostan-25-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20911588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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